2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one

Description

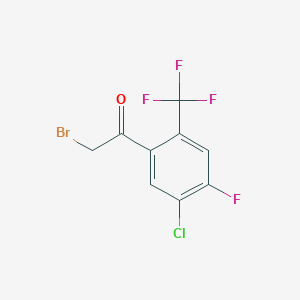

2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one is an α-bromo ketone characterized by a halogen-rich aromatic ring. Its structure includes a bromine atom at the α-position of the ketone and a phenyl ring substituted with chloro, fluoro, and trifluoromethyl groups at the 5-, 4-, and 2-positions, respectively. This compound is of interest in organic synthesis due to its electrophilic bromine atom, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

2-bromo-1-[5-chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClF4O/c10-3-8(16)4-1-6(11)7(12)2-5(4)9(13,14)15/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTMPKQMCPCLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 5-chloro-4-fluoro-2-(trifluoromethyl)acetophenone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-bromo-1-[5-chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one exhibits cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inducing apoptosis in human breast cancer cells (MCF-7), suggesting potential as a lead compound in the development of new anticancer drugs .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cancer metabolism. This inhibition could be pivotal in curbing tumor growth and enhancing the efficacy of existing cancer therapies.

Anti-inflammatory Properties

Similar fluorinated compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are vital in inflammatory pathways. This suggests that this compound may possess similar properties, making it a candidate for further investigation in treating inflammatory diseases .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups is known to improve the solubility and mechanical properties of polymers, leading to more durable materials suitable for various applications .

Biodegradation Studies

The environmental impact of fluorinated compounds is a growing concern. Studies involving this compound focus on its biodegradability and potential toxicity to aquatic life. Understanding how such compounds degrade in the environment is crucial for assessing their ecological risks and developing strategies for remediation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in MCF-7 cells, demonstrating cytotoxic effects. |

| Study 2 | Enzyme Inhibition | Inhibited enzymes related to cancer metabolism, showing potential as an anticancer agent. |

| Study 3 | Anti-inflammatory Effects | Suggested inhibition of cyclooxygenase enzymes, indicating anti-inflammatory potential. |

| Study 4 | Environmental Impact | Investigated biodegradability and toxicity to aquatic organisms, highlighting ecological concerns. |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the target compound with structurally related α-bromo ketones, highlighting substituent effects on physical properties and reactivity:

Key Observations:

- Substituent Effects: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the α-bromo ketone. Halogens (Cl, F) further polarize the carbonyl group, increasing reactivity toward nucleophiles .

- Melting Points: Compounds with multiple halogens (e.g., 2,6-diCl-4-CF₃ substitution in ) exhibit higher melting points compared to mono-substituted analogs (e.g., 4-CF₃ in ). The target compound’s trifluoromethyl and dual halogen substituents likely result in a melting point intermediate between these examples.

- Solubility: Electron-withdrawing groups reduce solubility in polar solvents but improve compatibility with organic matrices.

Biological Activity

The compound 2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one (CAS RN: 1805956-11-9) is a halogenated ketone that has gained attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, including its mechanisms of action, efficacy against various biological targets, and any relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The specific biological activities of This compound are summarized below.

Enzyme Inhibition

Studies have demonstrated that halogenated phenyl derivatives can act as inhibitors for various enzymes, particularly monoamine oxidases (MAOs). For instance, compounds with trifluoromethyl and chloro substituents have shown selective inhibition against MAO-B:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 2k | 0.71 | 56.34 |

| 2n | 1.11 | 16.04 |

These compounds were reversible competitive inhibitors, indicating that they could effectively modulate enzymatic activity without permanent alteration to the enzyme structure .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| BOK-2 | 1.8 | Mycobacterium tuberculosis |

| BOK-3 | 2.4 | Mycobacterium tuberculosis |

These results indicate a promising avenue for further investigation into the antimicrobial efficacy of This compound .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving similar derivatives, the cytotoxicity was measured using the MTT assay:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2k | 19.93 | VERO |

| 2n | 62.04 | VERO |

Both compounds exhibited non-toxic profiles at concentrations relevant to their therapeutic use, suggesting that derivatives of this class could be developed into safe therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the structure of This compound . The study aimed to identify compounds with enhanced biological activity against specific targets like MAO-B and acetylcholinesterase (AChE). The findings indicated that modifications in halogen positioning significantly influenced both inhibitory potency and selectivity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Bromo-1-(5-chloro-4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. A validated procedure involves reacting a pre-functionalized aryl precursor with bromoacetyl bromide under anhydrous conditions. For example, α-bromoketone synthesis often employs ethanol as a solvent with DIPEA as a base, followed by purification via column chromatography . Yield optimization requires strict control of stoichiometry (1.0 equiv. bromoacetylating agent) and temperature (reflux at 85°C in acetonitrile for 12–24 hours) .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 can generate thermal ellipsoid plots to visualize electron density and confirm substituent positions . For halogen-rich derivatives, high-resolution data (≤ 0.8 Å) is critical to distinguish Br/Cl/F atoms in the electron density map .

Q. What safety protocols are essential for handling this compound due to its corrosive and reactive properties?

- Methodological Answer : The compound is classified as a UN 3261 corrosive solid (Category 8, Packing Group II). Handling requires PPE (nitrile gloves, face shield), neutralization kits (e.g., sodium bicarbonate for spills), and storage in inert atmospheres (argon) at 0–6°C to prevent degradation. Avoid aqueous workups; use ethyl acetate or dichloromethane for extractions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this α-bromoketone in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and the leaving group ability of bromide. The Colle-Salvetti correlation-energy functional helps estimate transition-state energies and charge distribution, guiding solvent selection (polar aprotic solvents enhance reactivity) . Compare HOMO/LUMO gaps of the substrate and nucleophiles (e.g., thioureas) to predict regioselectivity .

Q. What strategies resolve contradictions in reported yields for aminothiazole derivatives synthesized from this bromoketone?

- Methodological Answer : Discrepancies arise from thiourea solubility and competing side reactions. Systematic screening (DoE approach) of solvents (DMF vs. ethanol), bases (DIPEA vs. K₂CO₃), and stoichiometry (1.1–2.0 equiv. nucleophile) is recommended. LC-MS monitoring identifies intermediates like thioether byproducts, which can be suppressed by degassing the reaction mixture .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s spectroscopic signatures (e.g., ¹⁹F NMR, IR)?

- Methodological Answer : The -CF₃ group splits ¹⁹F NMR signals into distinct quartets (δ ≈ -60 to -65 ppm) due to coupling with adjacent fluorine atoms. IR spectroscopy shows a characteristic C=O stretch at 1680–1700 cm⁻¹, shifted higher compared to non-fluorinated analogs due to inductive effects. Compare with analogs (e.g., 2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one) to validate assignments .

Q. What are the challenges in synthesizing structural analogs with modified halogen substitution patterns (e.g., replacing Cl with Br)?

- Methodological Answer : Steric hindrance from bulkier halogens (e.g., Br at position 5 vs. Cl) can reduce acylation efficiency. Use directing groups (e.g., -OMe) to enhance regioselectivity. For example, 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone requires Pd-catalyzed cross-coupling to install trifluoromethyl groups post-cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.